2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one
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Overview
Description
2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with benzaldehyde and acetophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-1,2-diphenyl-3-piperidin-1-ylpropan-1-one.
Reduction: Formation of 2-hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-ol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Diphenylpiperidine: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one is unique due to the presence of both hydroxyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
5623-30-3 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23NO2/c22-19(17-10-4-1-5-11-17)20(23,18-12-6-2-7-13-18)16-21-14-8-3-9-15-21/h1-2,4-7,10-13,23H,3,8-9,14-16H2 |
InChI Key |
ZYMMGYFMZMBYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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